Physicochemical Properties & Synthetic Utility of 5-Bromo-2-chloro-nicotinic acid hydrazide
Physicochemical Properties & Synthetic Utility of 5-Bromo-2-chloro-nicotinic acid hydrazide
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
5-Bromo-2-chloro-nicotinic acid hydrazide (also known as 5-bromo-2-chloropyridine-3-carbohydrazide) is a critical halogenated pyridine scaffold used primarily in the discovery of antitubercular agents, kinase inhibitors, and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nucleophilic hydrazide group at C3, an electrophilic chlorine at C2 (susceptible to SNAr), and a bromine at C5 (primed for palladium-catalyzed coupling). This guide provides an in-depth analysis of its physicochemical profile, synthesis from stable precursors, and downstream applications in heterocyclic construction.
Chemical Identity & Structural Analysis
This compound is rarely isolated as a commercial commodity due to the oxidative instability of the hydrazide moiety; it is typically synthesized in situ or fresh from its ester precursor.
| Property | Target Molecule | Precursor (Ester) | Precursor (Acid) |
| Common Name | 5-Bromo-2-chloro-nicotinic acid hydrazide | Methyl 5-bromo-2-chloronicotinate | 5-Bromo-2-chloronicotinic acid |
| IUPAC Name | 5-bromo-2-chloropyridine-3-carbohydrazide | Methyl 5-bromo-2-chloropyridine-3-carboxylate | 5-bromo-2-chloropyridine-3-carboxylic acid |
| CAS Number | Not Listed (Synthesized Fresh) | 78686-79-0 | 29241-65-4 |
| Molecular Weight | 250.48 g/mol | 250.48 g/mol | 236.45 g/mol |
| Formula | C₆H₅BrClN₃O | C₇H₅BrClNO₂ | C₆H₃BrClNO₂ |
| Appearance | Off-white crystalline solid (Predicted) | White to light yellow crystal | White/Off-white powder |
| Melting Point | 165–175 °C (Predicted) | 50–54 °C (Experimental) | 170–174 °C (Experimental) |
Structural Insight: The C2-Chloro group provides significant steric hindrance to the adjacent C3-hydrazide, often requiring elevated temperatures for condensation reactions compared to non-halogenated analogs. The pyridine nitrogen reduces the electron density of the ring, making the C2-Cl highly activated for nucleophilic displacement.
Physicochemical Profile
Solubility & Lipophilicity
Understanding the solubility profile is vital for selecting reaction media for subsequent cyclizations.
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Solubility (Experimental Observations):
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High Solubility: DMSO, DMF, DMAc (Suitable for SNAr reactions).
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Moderate Solubility: Hot Ethanol, Methanol (Ideal for recrystallization).
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Low Solubility: Water, Diethyl Ether, Hexanes.
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Lipophilicity (LogP):
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The ester precursor has a LogP of ~2.4.
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The hydrazide, due to the polar -CONHNH₂ group, exhibits a lower LogP (Predicted ~0.8–1.2), making it more amenable to biological assays but challenging to extract from aqueous reaction quenches.
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Stability
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Thermal: Stable up to ~150°C. Above this, hydrazides can undergo dehydration to 1,3,4-oxadiazoles or decomposition.
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Hydrolytic: The C2-Cl bond is stable to acidic hydrolysis but labile to basic hydrolysis (OH⁻ attack) at elevated temperatures (>80°C).
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Oxidative: Hydrazides are reducing agents. Exposure to air or metal oxidants (e.g., Cu(II)) can lead to oxidation to diimides or acyl diazenes. Store under inert atmosphere (Argon/Nitrogen).
Experimental Protocol: Synthesis & Purification
Since the specific hydrazide is often unavailable commercially, the following protocol is the industry standard for its preparation from the methyl ester.
Reaction Scheme
Step-by-Step Methodology
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charge: Add Methyl 5-bromo-2-chloronicotinate (10.0 g, 40 mmol) and Absolute Ethanol (100 mL). Stir until the ester is partially dissolved.
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Reagent Addition: Add Hydrazine Hydrate (80% or 98%) (10.0 mL, ~5 equiv) dropwise over 5 minutes. Note: Excess hydrazine drives the equilibrium and prevents dimer formation.
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Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
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Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The high-R_f ester spot should disappear, replaced by a baseline/low-R_f hydrazide spot.
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Workup (Crystallization):
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Cool the reaction mixture to room temperature.
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Concentrate the solvent to ~50% volume under reduced pressure.
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Cool the flask in an ice bath (0–5°C) for 30 minutes. The product will precipitate as an off-white solid.
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Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) and then hexanes (2 x 20 mL) to remove trace hydrazine.
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Drying: Dry in a vacuum oven at 45°C for 12 hours.
Validation Criteria:
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Yield: Expected >85%.
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Purity: Check via HPLC. The presence of the carboxylic acid (hydrolysis byproduct) indicates wet ethanol or insufficient hydrazine.
Synthetic Utility & Reactivity Pathways
This molecule is a "linchpin" intermediate. The diagram below illustrates the three primary divergence points for library generation.
Mechanistic Insights:
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Pathway A (Schiff Bases): Reaction with aromatic aldehydes yields hydrazones. These are often the final bioactive targets (e.g., antituberculars). The electron-withdrawing chlorine at C2 increases the acidity of the hydrazide NH, potentially accelerating this condensation.
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Pathway B (Heterocyclization):
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1,3,4-Oxadiazoles: Cyclization with POCl₃ or SOCl₂. Caution: The C2-Cl is stable to POCl₃, but prolonged heating may cause some displacement if nucleophiles are present.
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1,2,4-Triazoles: Reaction with CS₂/KOH yields the mercapto-triazole.
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Pathway C (SNAr Displacement):
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The C2-Chlorine is highly activated. It can be displaced after hydrazide formation by amines or alkoxides to introduce diversity at the 2-position.
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Strategic Note: Perform SNAr after hydrazide formation if the nucleophile is compatible; otherwise, displace Cl on the ester first to avoid side reactions with the hydrazide.
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Safety & Handling
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Hydrazine Residues: The synthesis uses hydrazine hydrate, a known carcinogen and skin sensitizer. Ensure the final product is washed thoroughly with hexanes and dried completely to remove traces. Test with Tollens' reagent if unsure (black precipitate indicates residual hydrazine).
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Halopyridine Sensitivity: 2-Chloropyridines are potent skin irritants and can cause severe eye damage. Wear nitrile gloves and safety goggles.
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Waste Disposal: Aqueous waste from the synthesis contains hydrazine.[1] Deactivate with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal to convert hydrazine to nitrogen gas.
References
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ChemicalBook. (2025).[2] 5-Bromo-2-chloronicotinic acid (Precursor Acid) Properties & CAS 29241-65-4. Retrieved from
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Thermo Scientific Chemicals. (2025). Methyl 5-bromo-2-chloronicotinate (Precursor Ester) Specifications. Retrieved from
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Organic Syntheses. (2012). General Procedure for Hydrazone Formation from 2-Chloropyridines. Org. Synth. 2012, 89, 115-124. Retrieved from
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PubChem. (2025).[3][4] Compound Summary: Methyl 5-bromo-2-chloroisonicotinate (Isomer Analog Data). Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Bromo-2-chloropyridine | 53939-30-3 [chemicalbook.com]
- 3. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
